molecular formula C7H10N2O3S B1417574 Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate CAS No. 914347-44-7

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

Cat. No. B1417574
CAS RN: 914347-44-7
M. Wt: 202.23 g/mol
InChI Key: UQLFUKTXOACPCU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a synthetic compound with the molecular formula C7H10N2O3S . It has an average mass of 202.231 Da and a mono-isotopic mass of 202.041214 Da . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate and its derivatives involves readily available materials . The structures of the synthesized derivatives are confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques . Another study discusses the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is represented by the formula C7H10N2O3S .

Safety And Hazards

The safety data sheet for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .

properties

IUPAC Name

ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFUKTXOACPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661751
Record name (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

CAS RN

914347-44-7
Record name (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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